![molecular formula C19H17N3O3S B14539546 Benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]- CAS No. 61973-36-2](/img/structure/B14539546.png)
Benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]- is an organic compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, along with an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is often used as a dye or indicator in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]- typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine (e.g., aniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound (e.g., benzene or its derivatives) in the presence of a base to form the azo compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include:
- Use of automated reactors to control temperature and reaction time.
- Purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]- has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the azo group can participate in electron transfer processes. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-methyl-:
4-((4-(Dimethylamino)phenyl)azo)benzenesulfonic acid hydrazide: A similar azo compound with a dimethylamino group.
Uniqueness
Benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant color and ability to undergo various chemical reactions make it valuable in multiple applications.
Properties
CAS No. |
61973-36-2 |
|---|---|
Molecular Formula |
C19H17N3O3S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[[4-(benzylamino)phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C19H17N3O3S/c23-26(24,25)19-12-10-18(11-13-19)22-21-17-8-6-16(7-9-17)20-14-15-4-2-1-3-5-15/h1-13,20H,14H2,(H,23,24,25) |
InChI Key |
RCJKNYGVAFFIEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


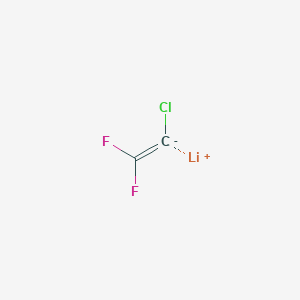
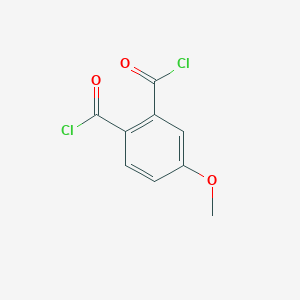
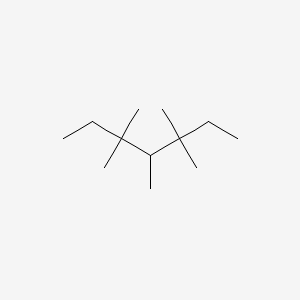
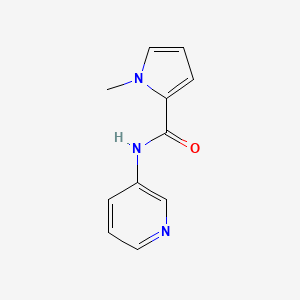
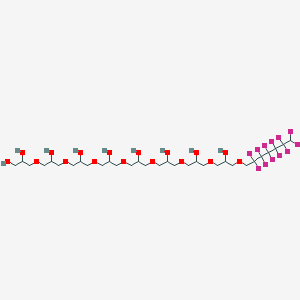

![3-[1-(4-Chlorophenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14539498.png)
![2,4-Pentanedione, 3-[[1-(2-propenyl)-4(1H)-pyridinylidene]ethylidene]-](/img/structure/B14539508.png)
![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-diethylaniline](/img/structure/B14539510.png)
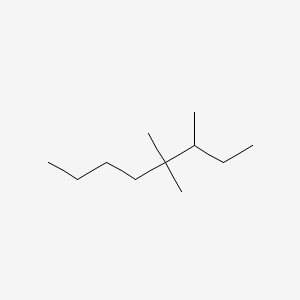

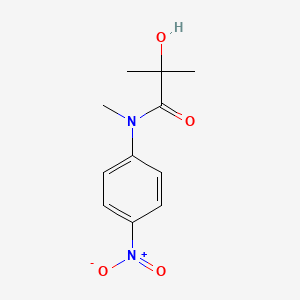
![2-[(4-Methylphenyl)methylidene]-2H-1,3-benzodithiole](/img/structure/B14539533.png)
![1-[3-Ethyl-2-(1-methylcyclohexyl)phenyl]ethan-1-one](/img/structure/B14539542.png)
